H-Met-Leu-AMC TFA

Descripción

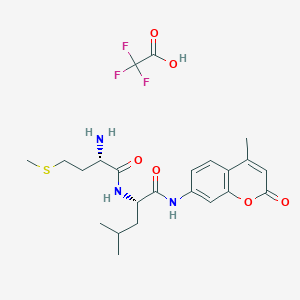

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

1926163-55-4 |

|---|---|

Fórmula molecular |

C23H30F3N3O6S |

Peso molecular |

533.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H29N3O4S.C2HF3O2/c1-12(2)9-17(24-20(26)16(22)7-8-29-4)21(27)23-14-5-6-15-13(3)10-19(25)28-18(15)11-14;3-2(4,5)1(6)7/h5-6,10-12,16-17H,7-9,22H2,1-4H3,(H,23,27)(H,24,26);(H,6,7)/t16-,17-;/m0./s1 |

Clave InChI |

UTKHOGHNFZSDEJ-QJHJCNPRSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |

Secuencia |

ML |

Origen del producto |

United States |

Foundational & Exploratory

H-Met-Leu-AMC TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic dipeptide substrate used in biochemical assays to measure the activity of specific proteases.[1][2] This guide provides a comprehensive overview of its chemical properties, mechanism of action, potential enzymatic targets, and a detailed protocol for its use in experimental settings.

Core Concepts

The fundamental principle behind this compound lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. When conjugated to the dipeptide H-Met-Leu-, the AMC fluorophore is in a quenched state. Upon enzymatic cleavage of the amide bond between the C-terminus of the leucine residue and the amino group of AMC, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be quantified to determine the rate of the enzymatic reaction.

Mechanism of Action

The enzymatic cleavage of H-Met-Leu-AMC releases the highly fluorescent AMC molecule. The intensity of the fluorescence is directly proportional to the amount of AMC released, and thus to the activity of the enzyme. The fluorescence of free AMC is typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ | [1] |

| Molecular Weight | 533.56 g/mol | [1] |

| CAS Number | 1926163-55-4 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, Dichloromethane, Chloroform), Insoluble in water | [1] |

| Storage | Store at ≤ -15°C, keep container well closed | [1] |

| Excitation Wavelength (of free AMC) | 340-380 nm | |

| Emission Wavelength (of free AMC) | 440-460 nm |

Enzymatic Specificity

While this compound is broadly described as a protease substrate, its specific enzymatic targets are dictated by the dipeptide sequence Met-Leu. Based on known protease specificities, the following enzyme classes are the most likely to cleave this substrate:

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides.

-

Methionine Aminopeptidases (MAPs): These enzymes specifically remove the N-terminal methionine. The efficiency of cleavage is highly dependent on the identity of the adjacent amino acid (the P1' residue). For cleavage to occur, the P1' residue must have a side chain with a radius of gyration of 1.29 Å or less.[3] Leucine at the P1' position may be accommodated by some MAPs, leading to the release of methionine, followed by subsequent cleavage of leucine by other aminopeptidases to release AMC.

-

Leucine Aminopeptidases (LAPs): LAPs preferentially hydrolyze N-terminal leucine residues but have been shown to also cleave other N-terminal amino acids, including methionine.[4][5] Therefore, a LAP could potentially cleave the methionine, and subsequently the leucine, or cleave the Met-Leu dipeptide.

-

-

Dipeptidyl Peptidases (DPPs): These enzymes cleave dipeptides from the N-terminus of their substrates. A DPP with specificity for a Met-Leu dipeptide could cleave the H-Met-Leu- fragment, releasing it from the AMC fluorophore.

The precise enzyme that will cleave this compound most efficiently will depend on the specific biological sample being assayed. It is recommended to perform initial characterization studies with purified enzymes or specific inhibitors to identify the primary proteolytic activity being measured.

Experimental Protocols

The following provides a detailed, generalized protocol for conducting a protease assay using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest

-

Enzyme solution (purified or as part of a biological sample)

-

Inhibitor solution (optional, for control experiments)

-

96-well black microplate, opaque to light

-

Fluorometric microplate reader with appropriate excitation and emission filters

Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM):

-

Dissolve a known mass of this compound in anhydrous DMSO to create a concentrated stock solution. For example, to make a 10 mM stock solution, dissolve 5.34 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Substrate Solution:

-

On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentration. The optimal final concentration should be determined empirically by performing a substrate titration curve to determine the Michaelis constant (Kₘ). A typical starting concentration range is 10-100 µM.

-

-

Enzyme Solution:

-

Prepare the enzyme solution in the assay buffer. The optimal concentration of the enzyme should be determined to ensure a linear reaction rate over the desired time course.

-

Assay Procedure

-

Set up the reaction plate:

-

Add the appropriate volume of assay buffer to each well of a 96-well black microplate.

-

Add the enzyme solution to the appropriate wells.

-

Include control wells:

-

No-enzyme control: Add assay buffer instead of the enzyme solution to measure background fluorescence.

-

Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor before adding the substrate to confirm enzyme specificity.

-

-

-

Initiate the reaction:

-

Add the working substrate solution to all wells to start the enzymatic reaction.

-

-

Incubate:

-

Incubate the plate at the optimal temperature for the enzyme, protected from light.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity at regular time intervals using a microplate reader set to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The kinetic mode is preferred to monitor the reaction rate.

-

Data Analysis

-

Subtract Background: Subtract the fluorescence values of the no-enzyme control from the values of the enzyme-containing wells.

-

Determine Reaction Rate: Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Quantify Enzyme Activity: To convert the rate of fluorescence increase to the rate of substrate cleavage (e.g., in µmol/min), a standard curve of free AMC should be generated.

-

Prepare a series of known concentrations of free AMC in the assay buffer.

-

Measure the fluorescence of each concentration.

-

Plot fluorescence versus AMC concentration to create a standard curve. The slope of this curve can be used to convert the rate of fluorescence change to the rate of product formation.

-

Visualizations

Enzymatic Cleavage of H-Met-Leu-AMC

Caption: Enzymatic cleavage of H-Met-Leu-AMC by a protease, releasing the fluorescent AMC molecule.

General Experimental Workflow for Protease Assay

Caption: A generalized workflow for conducting a protease assay using this compound.

References

- 1. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Terminal Methionine Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 5. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to H-Met-Leu-AMC TFA: A Fluorogenic Substrate for Aminopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt). This fluorogenic substrate is a valuable tool for the sensitive detection of aminopeptidase activity, with particular relevance to leucine aminopeptidases, which are implicated in a variety of physiological and pathological processes.

Core Chemical Properties

This compound is a synthetic peptide derivative that serves as a substrate for various aminopeptidases. Its utility in biochemical assays stems from the fluorophore 7-amino-4-methylcoumarin (AMC), which is conjugated to the dipeptide Met-Leu via an amide bond. Enzymatic cleavage of this bond by an aminopeptidase releases the highly fluorescent AMC molecule, allowing for the quantification of enzyme activity. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility in appropriate solvents.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1926163-55-4 | [1] |

| Molecular Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ | [1] |

| Molecular Weight | 533.56 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, dichloromethane, and chloroform. Insoluble in water. | [1][3][4] |

| Storage Conditions | Store at -20°C, protected from light. For long-term storage, keep at <-15°C in a well-closed container. | [1][5] |

| Purity | Typically ≥90% to ≥98% | [4][6] |

Spectroscopic Properties of the Released Fluorophore (AMC)

The enzymatic activity on this compound is quantified by measuring the fluorescence of the released 7-amino-4-methylcoumarin (AMC).

| Property | Value | Source(s) |

| Excitation Wavelength (λex) | 340-380 nm | [2][4][6] |

| Emission Wavelength (λem) | 440-460 nm | [2][4][6] |

| Molar Extinction Coefficient (ε) of AMC | 1.78 x 10⁴ L·mol⁻¹·cm⁻¹ (in EtOH) | [2] |

Experimental Protocols

The following is a generalized protocol for a leucine aminopeptidase (LAP) activity assay using a fluorogenic AMC substrate like this compound. This protocol may require optimization depending on the specific enzyme source and experimental conditions.

Reagent Preparation

-

Assay Buffer: A common buffer is 0.1 M Tris-HCl or 0.1 M sodium phosphate, pH 7.5 - 8.0. The optimal pH should be determined for the specific aminopeptidase being studied.[7]

-

Substrate Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store this stock solution at -20°C, protected from light. The solution may be stable for up to two months when stored properly.[8]

-

Substrate Working Solution: Immediately before use, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 50 µM).[7]

-

Enzyme Solution: Prepare the enzyme solution (e.g., cell lysate, tissue homogenate, or purified enzyme) in cold assay buffer. Keep the enzyme solution on ice.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.[8]

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 0.5 nmol/well).[8]

Assay Procedure

-

Sample Preparation:

-

For cell cultures (e.g., 1 x 10⁶ cells), homogenize the cells in 100 µL of ice-cold assay buffer.[8]

-

For tissues (e.g., 10 mg), rapidly homogenize in 100 µL of ice-cold assay buffer.[8]

-

Keep the homogenates on ice for 10 minutes.[8]

-

Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C to remove cellular debris.[7][8]

-

Collect the supernatant, which contains the enzyme activity.

-

-

Assay Plate Setup:

-

Use a 96-well plate (black plates are recommended for fluorescence assays to minimize background).

-

Add 5-50 µL of the sample (supernatant) to each well.

-

Adjust the total volume in each well to 90 µL with assay buffer.

-

Include a "no enzyme" control well containing only the assay buffer.

-

For the standard curve, add the prepared AMC standard dilutions to separate wells.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to each sample and control well.[8] Do not add the substrate to the AMC standard wells.

-

Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~368 nm and an emission wavelength of ~460 nm.[8]

-

For kinetic assays, record the fluorescence every 30-60 seconds for 30-60 minutes at 37°C.[7]

-

For endpoint assays, incubate the plate at 37°C for a predetermined time and then measure the final fluorescence.

-

Data Analysis

-

Standard Curve: Subtract the fluorescence reading of the blank (0 AMC) from all standard readings and plot the fluorescence intensity versus the amount of AMC (in nmol).

-

Enzyme Activity:

-

For kinetic assays, determine the rate of reaction (Δfluorescence/Δtime) from the linear portion of the curve.

-

For endpoint assays, subtract the fluorescence of the "no enzyme" control from the sample readings.

-

Convert the fluorescence readings to the amount of AMC produced using the standard curve.

-

Calculate the enzyme activity, often expressed in units such as nmol/min or µmol/min per mg of protein.

-

Biological Relevance and Signaling Pathways

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They are involved in various cellular processes, including protein maturation, degradation of bioactive peptides, and regulation of signaling pathways. Leucine aminopeptidases, in particular, have been implicated in cancer cell proliferation, invasion, and angiogenesis.

Leucine, the amino acid cleaved by these enzymes from substrates like this compound, is known to be a key regulator of the mTORC1 (mammalian target of rapamycin complex 1) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to cell growth, proliferation, and survival.

Experimental Workflow for Aminopeptidase Assay

Caption: A streamlined workflow for determining aminopeptidase activity using this compound.

Leucine-Mediated Signaling Pathway

References

- 1. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

H-Met-Leu-AMC TFA: An In-depth Technical Guide to its Mechanism of Action and Utility in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Leu-AMC TFA (L-Methionyl-L-Leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a highly specialized fluorogenic peptide substrate designed for the sensitive and continuous assay of specific protease activities. Its utility in biochemical research and drug discovery stems from its ability to be cleaved by certain proteases, releasing a fluorescent signal that can be readily quantified. This technical guide provides a comprehensive overview of the core mechanism of action of H-Met-Leu-AMC, details on its enzymatic targets, quantitative kinetic data, and standardized experimental protocols for its use.

Core Mechanism of Action

The fundamental principle behind H-Met-Leu-AMC as a fluorogenic substrate lies in the quenching of the 7-amino-4-methylcoumarin (AMC) fluorophore by the attached dipeptide, H-Met-Leu. In its intact form, the substrate is essentially non-fluorescent. Upon enzymatic hydrolysis of the amide bond between the C-terminal Leucine and the AMC moiety, the highly fluorescent AMC molecule is liberated.

The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the protease under investigation. The excitation and emission maxima for the released AMC are typically in the range of 340-360 nm and 440-460 nm, respectively. The inclusion of trifluoroacetic acid (TFA) as a counter-ion is a remnant of the solid-phase peptide synthesis and purification process, serving to enhance the stability and solubility of the peptide substrate. However, researchers should be aware that high concentrations of TFA can potentially interfere with biological assays by altering pH or interacting with proteins.

Enzymatic Specificity and Applications

The dipeptide sequence, Methionine-Leucine, confers specificity to the substrate, making it a target for certain classes of proteases, particularly aminopeptidases. Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.

Key Enzymatic Targets:

-

M17 Leucyl Aminopeptidases (LAP): This family of metalloproteases exhibits a strong preference for N-terminal hydrophobic residues, with a particular affinity for Leucine. The Plasmodium falciparum M17 leucyl aminopeptidase (PfLAP) is a well-characterized example of an enzyme that efficiently hydrolyzes substrates with N-terminal Leucine.[1][2][3]

-

M1 Family of Aminopeptidases: This family, which includes puromycin-sensitive aminopeptidase (PSA), also demonstrates activity towards peptides with N-terminal hydrophobic amino acids.[4][5] These enzymes are involved in various cellular processes, including protein turnover and the regulation of bioactive peptides.

-

Other Aminopeptidases: Various other aminopeptidases found in different organisms and cellular compartments may also exhibit activity towards H-Met-Leu-AMC, depending on their substrate specificity profiles.

The specific and sensitive nature of this substrate makes it an invaluable tool in:

-

Enzyme Kinetics and Characterization: Determining kinetic parameters such as Km and kcat to understand enzyme efficiency and substrate affinity.

-

High-Throughput Screening (HTS) for Inhibitor Discovery: Screening large compound libraries to identify potential inhibitors of target proteases for drug development.

-

Monitoring Protease Activity in Biological Samples: Quantifying the activity of specific aminopeptidases in cell lysates, tissue homogenates, and other biological fluids.

Quantitative Data Presentation

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| H-Leu-NHMec | PfLAP | 15.6 ± 2.1 | 10.8 ± 0.4 | 692,308 |

| H-Met-NHMec | PfLAP | 118.0 ± 29.5 | 1.8 ± 0.2 | 15,254 |

| H-Phe-NHMec | PfLAP | 24.3 ± 4.9 | 1.2 ± 0.1 | 49,383 |

| H-Tyr-NHMec | PfLAP | 30.8 ± 6.2 | 0.9 ± 0.1 | 29,221 |

Data sourced from Stack et al. (2007). Kinetic assays were performed in the presence of 1 mM Co(II). NHMec (7-amido-4-methylcoumarin) is synonymous with AMC.

Experimental Protocols

The following provides a detailed methodology for a typical enzyme assay using an AMC-based fluorogenic substrate, adapted from established protocols for M17 leucyl aminopeptidase.[2]

1. Materials and Reagents:

-

This compound substrate

-

Purified target enzyme (e.g., M17 leucyl aminopeptidase)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Activator Solution (if required for the specific enzyme): e.g., 1 mM CoCl₂ or MnCl₂ in assay buffer

-

Inhibitor compounds (for inhibition assays) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

2. Preparation of Reagents:

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM). Store in small aliquots at -20°C or -80°C, protected from light.

-

Enzyme Solution: Prepare a working solution of the purified enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentrations in the assay buffer. For kinetic analysis, a range of concentrations bracketing the expected Km value should be prepared.

3. Assay Procedure:

-

Plate Setup: To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Activator Solution (if applicable)

-

Inhibitor or vehicle control (for inhibition assays)

-

Enzyme Solution

-

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the enzyme and any inhibitors to equilibrate.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the Substrate Working Solution to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time.

-

Excitation Wavelength: ~355 nm

-

Emission Wavelength: ~450 nm

-

Read Interval: e.g., every 30 or 60 seconds for a duration of 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition assays, calculate the percentage of inhibition relative to the vehicle control.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of H-Met-Leu-AMC cleavage by an aminopeptidase.

Caption: Standard experimental workflow for a protease assay using H-Met-Leu-AMC.

Caption: Role of aminopeptidases in cellular protein turnover pathways.

References

- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Characterization of the Plasmodium falciparum M17 leucyl aminopeptidase. A protease involved in amino acid regulation with potential for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of puromycin-sensitive aminopeptidase and polyglutamine binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of a puromycin‐insensitive leucyl‐specific aminopeptidase, PILS‐AP - PMC [pmc.ncbi.nlm.nih.gov]

H-Met-Leu-AMC TFA: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of H-Met-Leu-AMC TFA as a fluorogenic substrate. It details its mechanism of action, applications in enzyme kinetics and inhibitor screening, and provides detailed experimental protocols.

Introduction to this compound

H-Methionyl-Leucyl-7-amino-4-methylcoumarin trifluoroacetate salt (this compound) is a fluorogenic substrate primarily utilized for the detection and characterization of aminopeptidases, particularly leucine aminopeptidases (LAPs). This synthetic dipeptide is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which enables a sensitive and continuous assay for monitoring enzymatic activity. The trifluoroacetate (TFA) salt is a remnant of the solid-phase peptide synthesis and purification process, and its potential effects on experimental outcomes should be considered.

The core of this substrate's utility lies in the enzymatic cleavage of the amide bond between the leucine residue and the AMC fluorophore. Upon hydrolysis by a suitable protease, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes this compound a valuable tool in biochemical and pharmacological research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₉N₃O₄S · C₂HF₃O₂ | [1] |

| Molecular Weight | 533.56 g/mol | [1] |

| CAS Number | 1926163-55-4 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF. | |

| Storage | Store at -20°C, protected from light. |

Mechanism of Action

The fluorogenic activity of this compound is based on the principle of fluorescence quenching and dequenching. In its intact form, the AMC fluorophore is attached to the dipeptide, and its fluorescence is minimal. When an aminopeptidase recognizes and cleaves the peptide bond between the C-terminal leucine and the AMC molecule, the free AMC is liberated. This unquenching of the fluorophore results in a significant increase in fluorescence that can be monitored in real-time.

The general workflow of the enzymatic reaction is depicted below:

Caption: Enzymatic cleavage of H-Met-Leu-AMC.

Enzyme Specificity

This compound is primarily a substrate for leucine aminopeptidases (LAPs) , a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides. While the primary specificity is for leucine at the P1 position, some LAPs exhibit broader substrate specificity.

Notably, research on tomato leucine aminopeptidase-A1 (LAP-A1) has shown that this enzyme preferentially hydrolyzes substrates with N-terminal leucine and methionine.[2][3] This indicates that the methionyl-leucyl sequence of H-Met-Leu-AMC makes it a potentially specific substrate for certain types of LAPs. The broader M17 family of leucine aminopeptidases, to which many LAPs belong, is known to hydrolyze various amino acids at the N-terminus, including Met, Ala, and Arg, in addition to Leu.[4]

Applications in Research and Drug Development

The sensitive and continuous nature of the assay using this compound makes it suitable for a variety of applications:

-

Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for leucine aminopeptidases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of leucine aminopeptidases.

-

Drug Discovery: Characterization of the mechanism of action of novel LAP inhibitors.

-

Diagnostics: Potential for developing diagnostic assays based on the activity of specific aminopeptidases in biological samples.

Quantitative Data

While specific kinetic parameters for this compound are not widely reported, data for the related substrate, Leu-AMC, with various leucine aminopeptidases can provide a useful reference. The presence of the N-terminal methionine may influence the binding affinity and catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Bovine Lens Leucine Aminopeptidase | Leucine-p-nitroanilide | - | 46 | - | pH 7.3, 25°C | [5] |

| Pseudomonas aeruginosa Leucine Aminopeptidase (PaPepA) | Leu-AMC | 170 (fixed) | - | - | pH 8.0, 25°C, with 3 mM MnCl₂ | [6][7] |

| Extracellular Peptidases (White Oak River Estuary Sediments) | Leu-AMC | 36.1 - 1310 | - | - | Environmental Samples | [8] |

Note: The Km value for PaPepA with Leu-AMC was reported as a fixed concentration in the referenced study, not a determined Michaelis constant.

Fluorescence Properties of AMC:

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 340 - 360 | |

| Emission Maximum (λem) | 440 - 460 |

Experimental Protocols

The following provides a detailed methodology for a standard leucine aminopeptidase activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5 mM MnCl₂. Leucine aminopeptidases are often metalloenzymes that require divalent cations like Mn²⁺ or Mg²⁺ for optimal activity.[9][10]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C, protected from light.

-

Enzyme Solution: Dilute the leucine aminopeptidase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.

-

Inhibitor Stock Solution (for inhibitor screening): Dissolve the test compounds in 100% DMSO to prepare a stock solution (e.g., 10 mM).

Assay Procedure

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Caption: Experimental workflow for a LAP assay.

-

Plate Setup:

-

To each well of a black, flat-bottom 96-well plate, add 80 µL of assay buffer.

-

For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of DMSO.

-

Add 10 µL of the diluted enzyme solution to each well.

-

-

Pre-incubation:

-

Mix the contents of the plate by gentle shaking.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the this compound substrate solution to each well. The final substrate concentration should be at or below the Km value for accurate kinetic measurements. A typical starting concentration is 10-100 µM.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.[11]

-

Data Analysis

-

Plot the fluorescence intensity versus time for each well.

-

The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.

-

For enzyme kinetics, plot the initial velocity against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC₅₀ value.

Considerations for the TFA Counter-ion

Trifluoroacetic acid (TFA) is a strong acid used in peptide purification. Residual TFA in the lyophilized peptide can lower the pH of the stock solution and, subsequently, the assay buffer. This can potentially affect enzyme activity, as most enzymes have an optimal pH range for their function. While the dilution of the substrate stock in the final assay volume usually mitigates this effect, it is crucial to ensure that the final pH of the assay is maintained at the optimal level for the enzyme being studied. In highly sensitive assays, TFA has been reported to cause ion suppression in mass spectrometry, though its direct and significant interference in standard fluorescence-based enzyme assays is less common.[12]

Signaling Pathways

Leucine aminopeptidases are involved in various cellular processes, and their activity is integrated into complex signaling networks. One well-characterized example is the role of LAP-A in the jasmonic acid (JA) signaling pathway in plants, which is crucial for defense against herbivores and pathogens.

Caption: Role of LAP-A in the Jasmonic Acid Pathway.

In this pathway, wounding or herbivore attack triggers the release of the peptide hormone systemin. Systemin, in turn, activates the biosynthesis of jasmonic acid. JA then induces the expression of a variety of defense-related genes, including Leucine Aminopeptidase-A.[2][10] LAP-A is considered a late wound-response gene and plays a role in modulating the expression of other defense genes, such as proteinase inhibitors, thereby contributing to the overall defense response of the plant.[2][9]

In mammals, LAPs are involved in the processing of peptides for antigen presentation by the major histocompatibility complex (MHC) class I, the processing of bioactive peptides like oxytocin and vasopressin, and vesicle trafficking.[13]

Conclusion

This compound is a valuable and sensitive fluorogenic substrate for the study of leucine aminopeptidases. Its specificity for LAPs that recognize N-terminal methionine and leucine residues, combined with a straightforward and continuous assay format, makes it a powerful tool for enzyme characterization, inhibitor screening, and investigating the role of these proteases in various biological pathways. Careful consideration of experimental conditions, including buffer composition and the potential influence of the TFA counter-ion, will ensure the generation of accurate and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. The Reaction Mechanism of Bovine Lens Leucine Aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LAP - Creative Enzymes [creative-enzymes.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification and quantification of leucine aminopeptidase in aged normal and cataractous human lenses and ability of bovine lens LAP to cleave bovine crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 13. researchgate.net [researchgate.net]

understanding H-Met-Leu-AMC TFA for protease assays

An In-Depth Technical Guide to H-Met-Leu-AMC TFA for Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic protease substrate this compound, its application in protease assays, and detailed methodologies for its use.

Core Concepts: Understanding this compound

This compound is a specialized peptide derivative used as a substrate in protease assays to study enzyme activity and inhibition.[1] Its structure consists of a tripeptide (Methionine-Leucine) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The Trifluoroacetic acid (TFA) salt form enhances the stability and solubility of the peptide.[1]

The fundamental principle of its use lies in the fluorogenic nature of the AMC group. When conjugated to the peptide, the fluorescence of AMC is quenched. Proteolytic cleavage of the amide bond between the peptide and the AMC moiety releases the free 7-amino-4-methylcoumarin, which is highly fluorescent.[2][3][4] The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease.

Mechanism of Action

The enzymatic reaction can be summarized as follows:

H-Met-Leu-AMC (Quenched) + Protease → H-Met-Leu + AMC (Fluorescent)

The fluorescence of the liberated AMC can be monitored in real-time using a spectrofluorometer, with typical excitation and emission wavelengths around 340-380 nm and 440-460 nm, respectively.[2][5][6][7]

Data Presentation

Substrate Properties

| Property | Value | Source |

| Molecular Formula | C16H20N2O3 (for Leu-AMC) | [8] |

| Molecular Weight | 324.8 g/mol (for Leu-AMC hydrochloride) | [5] |

| Excitation Wavelength | 340-380 nm | [2][5][6][7] |

| Emission Wavelength | 440-460 nm | [2][5][6][7] |

| Solubility | Soluble in DMSO and DMF | [5][6] |

| Storage Conditions | Store at -20°C to -80°C, protected from light | [4][6][9] |

Typical Assay Conditions

| Parameter | Recommended Condition | Source |

| pH | 6.0 - 7.5 (enzyme dependent) | [4][10][11] |

| Temperature | 25°C - 37°C (enzyme dependent) | [4][11] |

| Substrate Concentration | 5 µM - 2 mM (enzyme dependent) | [2][11] |

| Buffer | Tris-HCl, HEPES | [4][10][11] |

| Additives | Detergents (e.g., Brij 35) to prevent aggregation | [10][11] |

Experimental Protocols

The following is a generalized protocol for a protease assay using this compound in a 96-well plate format. This protocol may require optimization depending on the specific protease and experimental conditions.

Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 0.1 M Tris-HCl) and adjust the pH to the optimal range for the protease of interest (typically pH 6.0-7.5).[10][11]

-

Substrate Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[4][6] Store this stock solution at -20°C or -80°C, protected from light.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration (e.g., 2X the final assay concentration) using the assay buffer. It is crucial to protect this solution from light.[11]

-

Enzyme Solution: Prepare a solution of the protease in the assay buffer at a concentration that will yield a linear rate of fluorescence increase over the desired time course.

-

(Optional) Inhibitor Solutions: If screening for inhibitors, prepare a series of dilutions of the test compounds in the assay buffer.

Assay Procedure

-

Plate Setup: Add the components to the wells of a clear 96-well plate in the following order:

-

Assay Buffer

-

Enzyme Solution (or buffer for no-enzyme controls)

-

(Optional) Inhibitor Solution (or buffer for no-inhibitor controls)

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and inhibitors to interact.

-

Initiate Reaction: Add the substrate working solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.[5][6][7][10] Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

Data Analysis

-

Standard Curve: To convert the relative fluorescence units (RFU) to the concentration of released AMC, a standard curve should be prepared using known concentrations of free 7-amino-4-methylcoumarin.

-

Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line (RFU/min) is proportional to the enzyme activity.

-

Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate.

-

Inhibitor Potency: For inhibitor studies, calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Enzymatic cleavage of H-Met-Leu-AMC by a protease.

Caption: General workflow for a protease assay using H-Met-Leu-AMC.

Caption: A generic signaling pathway where a protease may be studied.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. Z-Leu-Leu-Leu-AMC (Proteasome Substrate 1, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 8. Bot Detection [iris-biotech.de]

- 9. medchemexpress.com [medchemexpress.com]

- 10. static.igem.org [static.igem.org]

- 11. static.igem.org [static.igem.org]

The Role of H-Met-Leu-AMC TFA in Enzyme Activity Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate H-Met-Leu-AMC TFA, its application in enzyme activity studies, and detailed protocols for its use. We will delve into the core principles of fluorogenic enzyme assays, data interpretation, and the significance of this substrate in drug discovery and development.

Introduction to this compound

This compound is a specialized peptide derivative designed as a fluorogenic substrate for monitoring the activity of certain proteases, particularly aminopeptidases.[1] Its chemical structure consists of a dipeptide, Methionyl-Leucine, conjugated to 7-amino-4-methylcoumarin (AMC) with a trifluoroacetic acid (TFA) salt. The TFA salt enhances the compound's stability and solubility in aqueous buffers, making it well-suited for biochemical assays.[1]

The core utility of this compound lies in its ability to act as a sensitive probe for enzyme activity.[1] In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the Leucine residue and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescent signal allows for real-time monitoring and quantification of enzyme kinetics.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ |

| Molecular Weight | 533.56 g/mol |

| CAS Number | 1926163-55-4 |

Principle of the Fluorogenic Assay

The enzymatic assay using this compound is based on the principle of fluorescence dequenching upon substrate hydrolysis. The workflow and underlying mechanism are straightforward, providing a robust method for studying enzyme kinetics and inhibition.

Caption: Workflow of the this compound fluorogenic enzyme assay.

Target Enzymes and Signaling Pathways

This compound is primarily a substrate for exopeptidases that cleave N-terminal amino acids, with a preference for Leucine at the P1 position. This makes it a valuable tool for studying various aminopeptidases, such as Leucine Aminopeptidases (LAPs), which are involved in numerous physiological and pathological processes.

Leucine aminopeptidases, including those from the M17 family, play critical roles in protein degradation, peptide metabolism, and antigen presentation. Their dysregulation has been implicated in cancer, infectious diseases, and immune disorders. Therefore, the identification of inhibitors for these enzymes is an active area of drug discovery.

Caption: Simplified signaling pathway involving Leucine Aminopeptidase (LAP).

Experimental Protocols

The following protocols are adapted from established methods for aminopeptidase activity assays using similar fluorogenic substrates. Researchers should optimize these protocols for their specific enzyme and experimental conditions.

Materials and Reagents

-

This compound

-

Purified aminopeptidase or cell lysate containing the enzyme

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

Enzyme activators (if required, e.g., MnCl₂ or MgCl₂)

-

DMSO for substrate stock solution

-

96-well black microplates (clear bottom optional)

-

Fluorescence microplate reader

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Dilute the purified enzyme or cell lysate in cold Assay Buffer to the desired concentration. Keep on ice until use.

-

Assay Buffer: Prepare the appropriate buffer for the enzyme of interest. For metalloaminopeptidases, this may include metal ions like MnCl₂.

Enzyme Activity Assay Protocol

-

Prepare the reaction mixture: In a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme activators (if any)

-

Enzyme working solution

-

-

Pre-incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add the this compound substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, typically ranging from 10 µM to 200 µM.

-

Monitor fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Excitation Wavelength: 340-360 nm

-

Emission Wavelength: 440-460 nm

-

-

Controls: Include the following controls in your experiment:

-

No-enzyme control: Substrate and buffer only, to measure background fluorescence.

-

No-substrate control: Enzyme and buffer only, to account for any intrinsic fluorescence of the enzyme preparation.

-

Caption: A step-by-step workflow for a typical enzyme activity assay.

Enzyme Inhibition Assay Protocol

To screen for enzyme inhibitors, the protocol is modified to include an incubation step with the test compounds.

-

Follow steps 1 and 2 of the enzyme activity assay protocol.

-

Add inhibitor: Add the test compounds at various concentrations to the wells containing the enzyme and buffer.

-

Incubate with inhibitor: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.

-

Initiate and monitor the reaction: Proceed with steps 3 and 4 of the enzyme activity assay protocol.

-

Calculate IC₅₀: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation and Analysis

The primary data obtained from the kinetic assay is the rate of fluorescence increase over time, which corresponds to the initial velocity (v₀) of the reaction.

Determination of Michaelis-Menten Kinetics

To determine the kinetic parameters Kₘ and Vₘₐₓ, perform the enzyme activity assay with varying concentrations of this compound.

Table 1: Example Data for Michaelis-Menten Analysis

| Substrate [S] (µM) | Initial Velocity (v₀) (RFU/min) |

| 10 | 150 |

| 20 | 280 |

| 40 | 450 |

| 80 | 600 |

| 160 | 700 |

| 320 | 740 |

Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to obtain Kₘ and Vₘₐₓ.

Determination of Inhibitor Potency (IC₅₀)

For inhibition assays, plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

Table 2: Example Data for IC₅₀ Determination

| Inhibitor [I] (nM) | % Inhibition |

| 1 | 5 |

| 10 | 20 |

| 100 | 48 |

| 1000 | 85 |

| 10000 | 98 |

Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound is a valuable and sensitive tool for the study of aminopeptidase activity. Its use in a well-designed fluorogenic assay can provide crucial insights into enzyme kinetics, substrate specificity, and the identification of novel inhibitors. The detailed protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this substrate in their work, ultimately contributing to a deeper understanding of enzyme function and the development of new therapeutic agents.

References

The Core Principle of Fluorescence in H-Met-Leu-AMC TFA Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Fundamental Principle: Fluorescence De-quenching

The utility of H-Met-Leu-AMC as a fluorogenic substrate is rooted in the principle of fluorescence quenching and de-quenching . The core fluorophore, 7-amino-4-methylcoumarin (AMC) , is weakly fluorescent when its amino group is part of an amide bond within a peptide.[1] This is a form of static quenching where the electronic conjugation of the fluorophore is altered, reducing its ability to fluoresce upon excitation.[2]

The assay is designed to detect the activity of specific proteases, most notably aminopeptidases , which cleave peptide bonds at the N-terminus of a peptide. In the case of H-Met-Leu-AMC, an aminopeptidase would cleave the bond between the leucine residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent.[1] The increase in fluorescence intensity is directly proportional to the amount of free AMC generated and, therefore, to the enzymatic activity.

The liberated AMC molecule exhibits a significant increase in fluorescence and a shift in its optimal excitation and emission wavelengths.[1][3]

Key Optical Properties:

| State of AMC | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence |

| Peptide-conjugated AMC | ~330-360 | ~390-430 | Low / Quenched |

| Free AMC | ~340-380 | ~440-460 | High / Fluorescent |

Table 1: A summary of the typical optical properties of AMC in its conjugated and free forms. These values can vary slightly depending on the specific peptide and buffer conditions.

The Role of H-Met-Leu-AMC TFA Components

-

H-Met-Leu (Methionyl-Leucine): This dipeptide portion of the substrate provides the specificity for the target enzyme. Aminopeptidases exhibit substrate preferences, and the Met-Leu sequence is designed to be recognized and cleaved by a particular subset of these enzymes.

-

AMC (7-amino-4-methylcoumarin): As detailed above, AMC is the fluorogenic reporter group. Its covalent linkage to the dipeptide renders it quenched, and its release upon enzymatic cleavage provides the fluorescent signal.

-

TFA (Trifluoroacetic Acid): TFA is a strong acid commonly used in the solid-phase synthesis and subsequent HPLC purification of peptides.[2][1][4] It forms a salt with the peptide, specifically with positively charged groups like the N-terminal amino group and the side chains of basic amino acids. For H-Met-Leu-AMC, the TFA is present as a counter-ion. While TFA is generally considered not to interfere with many in vitro enzymatic assays at low concentrations, it can be a concern in cellular assays where it might affect cell viability or proliferation.[2][1] For in vitro enzyme kinetic studies, it is a standard component of the commercially supplied peptide and its presence is factored into the experimental setup.

Visualizing the Assay Principle and Workflow

The following diagrams, generated using Graphviz, illustrate the core concepts of the this compound assay.

References

H-Met-Leu-AMC TFA: An In-depth Technical Guide for Detecting Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate H-Met-Leu-AMC TFA, its application in detecting enzyme activity, and detailed protocols for its use. While specific kinetic data for H-Met-Leu-AMC is not widely published, this document draws upon established principles of similar aminocumarin-based substrates to provide a robust framework for its application in research and drug development.

Introduction to this compound

This compound is a dipeptide-based fluorogenic substrate used for the detection of protease activity. The molecule consists of the dipeptide Methionyl-Leucine covalently linked to 7-amino-4-methylcoumarin (AMC). The trifluoroacetate (TFA) salt form enhances the stability and solubility of the peptide substrate.[1]

The principle of detection relies on the enzymatic cleavage of the amide bond between the C-terminal leucine residue and the AMC fluorophore. In its intact state, the substrate is non-fluorescent. Upon enzymatic hydrolysis, the free AMC is released, which exhibits strong fluorescence, providing a direct measure of enzyme activity.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₉N₃O₄S·C₂HF₃O₂ |

| Molecular Weight | 533.56 g/mol |

| CAS Number | 1926163-55-4 |

| Excitation Wavelength (for free AMC) | 340-360 nm |

| Emission Wavelength (for free AMC) | 440-460 nm |

| Storage | Store at < -15°C |

Principle of Fluorogenic Assay

The enzymatic reaction and subsequent fluorescence detection can be visualized as a straightforward process.

Target Enzyme Class: Aminopeptidases

Substrates with a terminal leucine linked to AMC are classic substrates for aminopeptidases.[2][3] The dipeptide structure of H-Met-Leu-AMC suggests it is a substrate for an exopeptidase that cleaves dipeptides from the N-terminus of proteins or larger peptides. A key enzyme in this class is Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).

ERAP1 and its Role in Antigen Presentation

ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the adaptive immune response by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][4] This process is essential for the presentation of antigens to CD8+ T-cells.[1][5] The involvement of ERAP1 in this pathway makes it a significant target for research in immunology, infectious disease, and oncology.

References

- 1. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg [anaspec.com]

- 2. ubpbio.com [ubpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

H-Met-Leu-AMC TFA: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate salt) is a fluorogenic peptide substrate utilized in the study of protease activity. The covalent attachment of the fluorescent aminomethylcoumarin (AMC) group to the dipeptide Met-Leu allows for a sensitive assay, where enzymatic cleavage releases the fluorophore, resulting in a measurable increase in fluorescence. Understanding the solubility and stability of this reagent is critical for generating reliable and reproducible data in experimental settings.

This technical guide provides an in-depth overview of the solubility and stability of this compound, including general handling procedures, and protocols for experimental determination of these properties.

Core Properties

| Property | Value | Source |

| CAS Number | 1926163-55-4 | --INVALID-LINK--[1] |

| Molecular Formula | C21H29N3O4S·C2HF3O2 | --INVALID-LINK--[1] |

| Molecular Weight | 533.57 g/mol | --INVALID-LINK-- |

Solubility Profile

One supplier indicates that this compound is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water.[1] The presence of the hydrophobic methionine and leucine residues, coupled with the bulky AMC group, contributes to its poor aqueous solubility. The trifluoroacetate (TFA) counterion, a remnant of the peptide synthesis and purification process, can also influence the solubility characteristics of the peptide.[2]

For comparison, the related compound H-Leu-AMC HCl is reported to have the following solubility:

| Solvent | Solubility |

| DMF (Dimethylformamide) | 25 mg/mL |

| DMSO (Dimethyl sulfoxide) | 25 mg/mL |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |

Data for H-Leu-AMC HCl from multiple suppliers.[3][4][5]

It is reasonable to expect that this compound will also exhibit good solubility in polar aprotic solvents like DMSO and DMF.

General Recommendations for Solubilization

-

Start with a small amount: Before dissolving the entire stock of the peptide, it is prudent to test the solubility of a small aliquot.

-

Use an appropriate solvent: Based on available information and the hydrophobic nature of the peptide, DMSO or DMF are recommended as initial solvents.

-

Sonication: To aid dissolution, brief sonication can be employed.[6]

-

Gentle Warming: Gentle warming of the solution may also help to dissolve the peptide.[5]

Stability

The stability of this compound is crucial for its effective use as a substrate. Degradation of the peptide can lead to a loss of activity and inaccurate experimental results.

Storage Recommendations

There is some variation in storage recommendations from suppliers, with some suggesting 2-8°C and others <-15°C.[1] For long-term storage, it is generally advisable to store the lyophilized powder at -20°C or below, protected from light and moisture.[7]

Once in solution, especially in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][7]

Factors Affecting Stability

-

Temperature: Higher temperatures will accelerate the degradation of the peptide. Solutions should be kept on ice during experimental use.

-

pH: The stability of the peptide bond can be pH-dependent. While specific data for this compound is unavailable, a study on other fluorogenic peptide substrates showed variations in stability across a pH range of 2 to 13.[8]

-

Light: The AMC fluorophore is light-sensitive. Both the solid compound and solutions should be protected from light to prevent photobleaching.

-

Oxidation: The methionine residue in the peptide is susceptible to oxidation, which can affect its interaction with proteases. It is recommended to use oxygen-free solvents for reconstitution where possible.[9]

-

TFA Salt: The TFA counterion can sometimes affect the stability and biological activity of peptides.[7][10][11]

Experimental Protocols

The following are general protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method to determine the solubility of this compound in a given solvent.

Caption: Workflow for determining peptide solubility.

Protocol for Stability Assessment (in Solution)

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the stability of this compound in solution over time.

Caption: Workflow for assessing peptide stability in solution using RP-HPLC.

Signaling Pathway and Experimental Workflow Visualization

The primary application of this compound is in enzymatic assays. The logical workflow of such an assay is depicted below.

Caption: Logical workflow of a protease assay using this compound.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, a comprehensive understanding can be built from available supplier information, general principles of peptide chemistry, and data from analogous compounds. For optimal results, it is recommended that researchers perform in-house solubility and stability tests under their specific experimental conditions. The protocols and information provided in this guide serve as a valuable resource for the effective use of this compound in protease research and drug development.

References

- 1. H-Met-Leu-AMC·TFA | 1926163-55-4 | FM110591 | Biosynth [biosynth.com]

- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 3. H-LEU-AMC HCL | 62480-44-8 [amp.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. genscript.com [genscript.com]

- 8. researchgate.net [researchgate.net]

- 9. genscript.com [genscript.com]

- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omizzur.com [omizzur.com]

Methodological & Application

Application Notes and Protocols for H-Met-Leu-AMC TFA Assay in Aminopeptidase N (APN/CD13) Activity Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1][2] This enzyme is involved in the final stages of peptide digestion by cleaving neutral amino acids from the N-terminus of peptides.[1] APN is widely expressed in various tissues and cell types and has been implicated in cancer progression, angiogenesis, and cell migration, making it a significant target for drug development and clinical research.[3][4]

The H-Met-Leu-AMC TFA (L-Methionyl-L-Leucine-7-amido-4-methylcoumarin trifluoroacetate) assay provides a sensitive and continuous method for measuring the enzymatic activity of Aminopeptidase N. The substrate consists of a dipeptide (Met-Leu) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond between the dipeptide and AMC by APN, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored over time to determine the enzyme's activity.

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the substrate by Aminopeptidase N. The non-fluorescent substrate is cleaved by the enzyme, releasing the fluorescent AMC molecule. The rate of AMC release is directly proportional to the enzyme activity and can be quantified using a fluorometer.

Data Presentation

Enzyme Kinetics

| Substrate | Enzyme | Km (µM) | Vmax (µM/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| KPAGLLGC | MMP-2 | 120 ± 20 | 3.0 ± 0.2 | 3.0 ± 0.2 | 2.4 ± 0.1 x 10⁴ |

| KPAGLLGC | MMP-9 | 150 ± 30 | 2.5 ± 0.3 | 2.5 ± 0.3 | 1.7 ± 0.2 x 10⁴ |

Note: This data is for a different peptide substrate and proteases and serves as an illustrative example.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Recombinant human Aminopeptidase N (APN/CD13)

-

Assay Buffer: 100 mM HEPES, 50 mM KCl, pH 8.0

-

Inhibitor (e.g., Bestatin, Actinonin)

-

96-well black microplates, preferably with a clear bottom

-

Fluorometer capable of excitation at 340-360 nm and emission at 440-460 nm

-

Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Protect from light and store at -20°C.

-

Prepare a stock solution of the inhibitor (e.g., Bestatin) in DMSO.

-

Dilute the recombinant Aminopeptidase N to the desired concentration in Assay Buffer. Keep on ice.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration.

-

-

Enzyme Assay:

-

To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Inhibitor or vehicle control (DMSO)

-

Enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the plate in a pre-warmed fluorometer.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

Use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[6]

-

Include appropriate controls:

-

No-enzyme control: Substrate and buffer only, to measure background fluorescence.

-

No-substrate control: Enzyme and buffer only, to measure any intrinsic fluorescence of the enzyme preparation.

-

Positive control: Enzyme and substrate without inhibitor.

-

Inhibitor control: Enzyme, substrate, and inhibitor.

-

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial velocity (rate) of the reaction is determined from the linear portion of the curve.

-

Enzyme activity can be calculated using a standard curve of free AMC.

-

For inhibitor studies, calculate the percent inhibition relative to the positive control.

-

Mandatory Visualizations

References

- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. [PDF] Aminopeptidase N is a receptor for tumor-homing peptides and a target for inhibiting angiogenesis. | Semantic Scholar [semanticscholar.org]

- 4. Molecular Imaging of Aminopeptidase N in Cancer and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for H-Met-Leu-AMC TFA in Fluorescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. This application note provides a detailed overview of its mechanism of action, key applications, and comprehensive protocols for its use in fluorescence-based enzyme assays. While direct kinetic data for this compound is not extensively documented in publicly available literature, this document infers its utility based on the well-characterized analog, L-Leucine-7-amino-4-methylcoumarin (Leu-AMC), a known substrate for leucine aminopeptidase (LAP).[1][2][3] This substrate is particularly useful for screening for inhibitors of aminopeptidases and for studying enzyme kinetics.

The principle of the assay is based on the enzymatic cleavage of the amide bond between the dipeptide (Met-Leu) and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is essentially non-fluorescent. Upon hydrolysis by an aminopeptidase, the free AMC is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.

Mechanism of Action

The enzymatic reaction at the core of this assay is the hydrolysis of the peptide-AMC bond by an aminopeptidase. The enzyme recognizes and cleaves the substrate at the N-terminus, releasing the Met-Leu dipeptide and the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity under initial velocity conditions.

Caption: Enzymatic cleavage of H-Met-Leu-AMC by an aminopeptidase.

Applications

-

Enzyme Activity Assays: Quantifying the activity of aminopeptidases in purified enzyme preparations, cell lysates, and other biological samples.

-

High-Throughput Screening (HTS) for Inhibitors: Screening compound libraries to identify potential inhibitors of specific aminopeptidases for drug discovery.

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to characterize enzyme-substrate interactions.

-

Protease Specificity Profiling: Investigating the substrate specificity of newly discovered or characterized proteases.

Quantitative Data Summary

While specific kinetic parameters for this compound are not readily found in the literature, the following tables provide typical values for related AMC substrates and the spectral properties of the liberated AMC fluorophore. Researchers should determine the specific kinetic constants for their enzyme of interest and this compound experimentally.

Table 1: Physicochemical and Spectral Properties

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₉N₃O₄S · C₂HF₃O₂ | [4] |

| Molecular Weight | 533.56 g/mol | [4] |

| Excitation Wavelength (λex) of free AMC | 340-380 nm | [1] |

| Emission Wavelength (λem) of free AMC | 440-460 nm | [1] |

| Recommended Solvent for Stock | Dimethyl sulfoxide (DMSO) | |

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Example Kinetic Parameters (for Leucine Aminopeptidase with Leu-AMC)

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (relative units) | k꜀ₐₜ (s⁻¹) | Reference |

| Leucine Aminopeptidase | Leu-AMC | Value to be determined experimentally | Value to be determined experimentally | Value to be determined experimentally | |

| Example: Porcine Kidney LAP | Leu-p-nitroanilide | ~1000 | N/A | N/A | |

| Example: Trypanosoma cruzi M17-LAP | Leu-AMC | ~50 | N/A | N/A | [1] |

Note: The values in this table are for illustrative purposes and will vary depending on the specific enzyme, substrate, and assay conditions. It is essential to perform kinetic analysis for the specific enzyme and this compound being investigated.

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: A common buffer for aminopeptidase assays is 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the specific enzyme, so it is recommended to perform a pH profile experiment.

-

Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare the enzyme solution in assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Positive Control: A purified, active aminopeptidase known to cleave Leu or Met residues.

-

Negative Control: Assay buffer without the enzyme.

-

AMC Standard Curve: To convert relative fluorescence units (RFU) to the concentration of the product, a standard curve of free AMC is required. Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. From this stock, prepare a series of dilutions in the assay buffer (e.g., 0-100 µM).

Enzyme Activity Assay Protocol

This protocol is designed for a 96-well plate format, but can be adapted for other formats.

-

Prepare the reaction plate:

-

Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.

-

Add 10 µL of the enzyme solution to the sample wells.

-

Add 10 µL of assay buffer to the negative control wells.

-

Add 10 µL of a known inhibitor (if applicable) to the inhibitor control wells.

-

-

Prepare the substrate working solution: Dilute the 10 mM substrate stock solution in assay buffer to the desired final concentration. For a typical assay, a final substrate concentration of 10-100 µM is a good starting point. The optimal concentration should be determined and should ideally be at or above the Kₘ value for kinetic studies.

-

Initiate the reaction: Add 40 µL of the substrate working solution to each well to bring the total volume to 100 µL. Mix gently by pipetting.

-

Incubate and measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

-

Data collection: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. The exact optimal wavelengths should be determined for your specific instrument and assay conditions.

-

Data analysis:

-

Plot the fluorescence intensity (RFU) versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

-

Subtract the rate of the negative control (substrate auto-hydrolysis) from the rates of the sample wells.

-

Use the AMC standard curve to convert the V₀ from RFU/min to pmol/min.

-

Caption: General workflow for an aminopeptidase fluorescence assay.

Protocol for Determining Kₘ and Vₘₐₓ

-

Follow the enzyme activity assay protocol as described above.

-

Vary the concentration of the this compound substrate over a wide range (e.g., from 0.1 x Kₘ to 10 x Kₘ). A good starting range would be from 1 µM to 200 µM.

-

Keep the enzyme concentration constant and in a range that ensures initial velocity conditions are met.

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

Plot the V₀ versus the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Logical Relationships in Assay Development

The successful implementation of this assay relies on the careful optimization of several parameters. The following diagram illustrates the logical relationships between key experimental variables.

Caption: Key parameters for optimizing an enzyme-catalyzed fluorescence assay.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Substrate auto-hydrolysis- Contaminated reagents- Impure enzyme preparation | - Run a no-enzyme control and subtract the background- Use fresh, high-purity reagents- Further purify the enzyme |

| No or Low Signal | - Inactive enzyme- Incorrect buffer pH or composition- Incorrect wavelength settings- Substrate not suitable for the enzyme | - Use a fresh enzyme preparation or a positive control- Optimize the assay buffer and pH- Confirm the excitation and emission wavelengths for AMC- Test a different substrate |

| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time- Optimize buffer conditions for enzyme stability- Dilute the enzyme and/or reduce the reaction time |

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of aminopeptidase activity. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can effectively utilize this fluorogenic substrate for a variety of applications, including enzyme characterization and inhibitor screening. The provided diagrams and tables serve as a comprehensive guide for both novice and experienced users in the fields of biochemistry and drug discovery.

References

Application Notes and Protocols: Preparation of H-Met-Leu-AMC TFA Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction